1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone
Description
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone features a hybrid heterocyclic scaffold combining a 1,2,4-triazole ring, pyridazine, piperazine, and a methoxyphenoxy ethanone moiety. This structure is characteristic of bioactive molecules targeting enzymes or receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. Similar compounds in the literature, such as piperazine-linked ethanones with tetrazole or triazole substituents, exhibit antimicrobial, antiproliferative, and kinase-inhibitory activities .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3/c1-28-15-4-2-3-5-16(15)29-12-19(27)25-10-8-24(9-11-25)17-6-7-18(23-22-17)26-14-20-13-21-26/h2-7,13-14H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAZXXVEZINERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action.
Chemical Structure
The compound features a triazole ring fused with a pyridazine moiety and is linked to a piperazine group. Its structural complexity allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
Biological Activity Overview
Research indicates that compounds containing triazole and piperazine moieties exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have explored the cytotoxic effects of triazole derivatives on cancer cell lines. For instance, one study evaluated related compounds and found significant cytotoxicity against various cancer lines including BT-474 and MCF-7, with IC50 values as low as 0.99 μM for specific analogues . The mechanism involved apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Triazole derivatives have shown promising antimicrobial activity against both bacterial and fungal strains. A related study highlighted that certain triazole compounds exhibited moderate to potent antibacterial effects against Escherichia coli and Candida albicans, suggesting that modifications in the chemical structure can enhance these properties .
1. Anticancer Studies
A significant body of research focuses on the anticancer potential of triazole-containing compounds. For example:
- Cytotoxicity Assays : The MTT assay was employed to assess the viability of cancer cells after treatment with various concentrations of triazole derivatives. The results indicated that specific compounds could inhibit cell proliferation effectively .
The mechanisms by which these compounds exert their effects include:
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with certain derivatives led to increased apoptosis in cancer cells, evidenced by sub-G1 phase accumulation in cell cycle analysis.
- Inhibition of Tubulin Polymerization : Some studies suggest that triazole derivatives may bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .
3. Antimicrobial Activity
Research into the antimicrobial properties of related compounds has shown:
- Bacterial Inhibition : Compounds were tested against various strains such as Bacillus subtilis and Pseudomonas fluorescens, demonstrating effective inhibition at varying concentrations .
Data Tables
| Activity | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Cytotoxicity | BT-474 | 0.99 μM |
| Antibacterial Activity | E. coli | 6.25 μg/ml |
| Antifungal Activity | Candida albicans | 6.25 μg/ml |
Case Studies
Several case studies illustrate the efficacy of triazole-based compounds:
- Case Study on BT-474 Cells : A derivative similar to our target compound exhibited significant cytotoxicity and induced apoptosis through mitochondrial pathways.
- Antimicrobial Screening : A series of triazole derivatives were screened for their antimicrobial activity against clinical isolates, revealing promising results particularly against resistant strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Findings and Differences
Triazole vs. Tetrazole Substituents
- The target compound’s 1,2,4-triazole ring (vs. tetrazole in and ) offers superior metabolic stability due to reduced susceptibility to enzymatic degradation, a common advantage in drug design .
- Tetrazole analogs () show antimicrobial activity, while triazole-containing compounds (e.g., m6 in ) are prioritized in kinase-targeted therapies, suggesting the target compound may have similar applications .
Piperazine Linker and Ethanone Core The piperazine-ethanone backbone is conserved across analogs, enabling flexible binding to hydrophobic pockets. The target compound’s pyridazine ring (vs. pyrimidine in m6) may alter electronic properties, influencing binding affinity .
Methoxyphenoxy vs. Sulfonyl-containing analogs () exhibit antiproliferative activity, whereas trifluoromethyl derivatives () are explored in CNS targets, highlighting substituent-driven therapeutic divergence .
Synthetic Routes The target compound likely follows routes similar to and , involving nucleophilic substitution of a halogenated ethanone precursor with a triazole-pyridazine intermediate. This contrasts with ’s use of chloroacetyl chloride and ’s peptide coupling reagents .
Crystallographic Characterization While the target compound’s structure is unreported in the evidence, analogs like 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone () were resolved via SHELX/CCP4 software, suggesting similar methodologies could apply .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone, and how can they be addressed methodologically?
- Answer: The compound’s synthesis involves multi-step pathways with critical challenges:
- Coupling reactions between the triazole-pyridazine core and piperazine require precise stoichiometry and catalysts (e.g., palladium or copper-based catalysts) to avoid side products like unreacted intermediates .
- Functional group compatibility : The methoxyphenoxy group is sensitive to oxidation; inert atmospheres (N₂/Ar) and low-temperature conditions (0–5°C) are recommended during its introduction .
- Purification : Use preparative HPLC or column chromatography with gradients (e.g., hexane/ethyl acetate to dichloromethane/methanol) to isolate the final product ≥95% purity .
Q. Which spectroscopic and computational methods are most effective for characterizing the compound’s structure?
- Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve the piperazine ring protons (δ 2.5–3.5 ppm) and aromatic regions (δ 6.8–8.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray crystallography : For solid-state structure determination, use the CCP4 suite for data processing and refinement .
Advanced Research Questions
Q. How can researchers optimize reaction yields and minimize byproducts during the synthesis of triazole-pyridazine-piperazine hybrids?
- Answer: Key strategies include:
- Catalyst screening : Palladium on carbon (Pd/C) improves coupling efficiency in Suzuki-Miyaura reactions for pyridazine intermediates .
- Solvent optimization : Dimethylformamide (DMF) enhances solubility of aromatic intermediates, while dichloromethane (DCM) is preferred for acid-sensitive steps .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., dehalogenated products) and adjust reaction times/temperatures accordingly .
Q. What experimental approaches are recommended to resolve contradictory biological activity data (e.g., varying IC₅₀ values in anticancer assays)?
- Answer:
- Dose-response validation : Repeat assays across multiple cell lines (e.g., MCF-7, HeLa) with standardized protocols (e.g., MTT assay, 48–72 hr incubation) .
- Target engagement studies : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity to proposed targets (e.g., kinases) .
- Metabolic stability testing : Incubate the compound with liver microsomes to assess if rapid degradation explains inconsistent activity .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?
- Answer:
- Analog synthesis : Modify the methoxyphenoxy group (e.g., replace with fluorophenoxy or nitro groups) to evaluate electronic effects on bioactivity .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with triazole N-atoms) .
- Table: Comparison with structurally similar compounds
| Compound Name | Key Structural Variation | Reported Activity | Reference |
|---|---|---|---|
| PKI-402 | Morpholine-triazole core | Anticancer (EGFR inhibition) | |
| 3-Ethyl-6-methyl-triazolopyrimidine | Simplified triazole-pyrimidine | Antitumor (nanomolar IC₅₀) |
Methodological Guidance
Q. What strategies are effective in enhancing the compound’s solubility for in vivo studies?
- Answer:
- Salt formation : React with hydrochloric acid to generate a hydrochloride salt, improving aqueous solubility .
- Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin-based formulations for intravenous administration .
Q. How should researchers validate the compound’s stability under physiological conditions?
- Answer:
- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hr, then analyze via HPLC .
- Light stability : Store in amber vials and monitor UV-induced degradation using a photostability chamber (ICH Q1B guidelines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
